Multifidin I -

Multifidin I

Catalog Number: EVT-1579424
CAS Number:
Molecular Formula: C59H102O25
Molecular Weight: 1211.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Multifidin I is a compound derived from various plant species, particularly from the genus Jatropha. It has garnered attention in scientific research due to its potential pharmacological properties, including anti-tubercular and anti-cancer activities. The compound is classified as a flavonoid, which is a type of polyphenolic compound known for its antioxidant properties.

Source

Multifidin I has been primarily isolated from the leaves of Jatropha multifida and other related species. These plants are known for their traditional medicinal uses, and recent studies have focused on their chemical constituents to understand their therapeutic potential better .

Classification

Multifidin I falls under the category of flavonoids, specifically within the subclass of flavonols. Flavonoids are characterized by their basic structure of 15 carbon atoms arranged in a C6-C3-C6 configuration, typically consisting of two aromatic rings connected by a three-carbon bridge. This classification is significant as it helps in understanding its biological activities and potential applications in medicine.

Molecular Structure Analysis

Structure

The molecular structure of Multifidin I is characterized by its flavonoid backbone, which includes:

  • Aromatic Rings: Two benzene rings (A and B) attached to a heterocyclic C ring.
  • Functional Groups: Hydroxyl (-OH) groups that contribute to its reactivity and biological activity.

Data regarding its exact molecular formula and weight are essential for further studies but are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Reactions

Multifidin I may undergo several chemical reactions typical of flavonoids, such as:

  • Oxidation: Can lead to the formation of more reactive species that might enhance its biological activity.
  • Methylation: Involves adding methyl groups which can affect solubility and bioavailability.
Mechanism of Action

Process

The mechanism of action for Multifidin I primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that:

  • Antioxidant Activity: Multifidin I may scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties: It has shown potential in inhibiting the growth of certain pathogens, including Mycobacterium tuberculosis.

Data supporting these mechanisms often come from in vitro studies that evaluate the compound's efficacy against various biological targets.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and solubility are not well-documented for Multifidin I, typical properties for flavonoids include:

  • Solubility: Generally soluble in polar solvents like water and alcohols.
  • Stability: Sensitive to light and heat, which may affect its efficacy.

Chemical Properties

Chemical properties include reactivity with oxidizing agents and stability under different pH conditions. Understanding these properties is crucial for developing formulations that utilize Multifidin I effectively.

Applications

Scientific Uses

Multifidin I has several potential applications in scientific research and medicine:

  • Pharmacology: Investigated for its anti-tubercular and anti-cancer properties.
  • Nutraceuticals: Potential use as a dietary supplement due to its antioxidant properties.
  • Cosmetics: May be included in formulations aimed at reducing oxidative damage to skin cells.

Research into Multifidin I continues to expand, highlighting its significance in both traditional medicine and modern pharmacology. Further studies are needed to fully elucidate its mechanisms and potential therapeutic applications.

Mechanistic Role in Segmental Stabilization

Neuromuscular Control Pathways in Spinal Stability

The multifidus operates as a local stabilizer with distinct activation timing relative to global movers. Electromyographic studies reveal that in healthy individuals, deep multifidus fibers activate ~16.67 msec before prime movers like the anterior deltoid during limb movements. Conversely, those with segmental dysfunction exhibit delayed onset latency (57.36 msec after prime movers), confirming faulty firing sequencing in pathological states [1]. This anticipatory activation provides dynamic stabilization prior to motion-induced spinal loading.

Intramuscular EMG data demonstrates that chronic low back pain (cLBP) alters multifidus activation patterns:

  • Reduced amplitude: 40% decrease in average EMG amplitude during MVC
  • Accelerated fatigue: Increased median frequency (MF) and mean power frequency (MPF) indicating rapid fatigue
  • Structural-functional coupling: EMG amplitude positively correlates with muscle thickness change during contraction (r=0.72, p<0.01) [5]

Table 1: Neuromuscular Parameters in Deep Multifidus

ParameterHealthy ControlscLBP Patientsp-value
Onset Latency-16.67 msec+57.36 msec<0.001
Avg. EMG (μV)124.3 ± 18.774.6 ± 12.4<0.01
Thickness Change (%)28.4 ± 3.112.7 ± 2.8<0.001

The deep laminae of multifidus (spanning 2 segments) generate segment-specific stabilization via high-density type I fibers, while superficial laminae (spanning 4-5 segments) contribute to global extension. This layered functionality enables simultaneous segmental control and gross motor force transmission [6] [8].

Interfascicular Coordination Across Vertebral Levels

Multifidus fascicles demonstrate segment-linked specialization: deep fascicles insert into the mammillary processes of adjacent vertebrae, while superficial fascicles form longer tendinous attachments crossing multiple segments. This architecture enables graded stabilization – deep fibers control intervertebral shear while superficial fibers distribute compressive loads [6].

Intervertebral disc (IVD) injury disrupts interfascicular coordination through spindle fibrosis:

  • Capsular thickening: 300% increase in muscle spindle capsule collagen-I post-IVD injury
  • Sensory degradation: 42% reduction in spindle cross-sectional area at neurostimulated levels
  • Reversible pathology: Targeted neurostimulation reduces capsule thickness by 61% and restores spindle morphology [2]

Table 2: Structural Changes in Multifidus After IVD Injury

ParameterHealthyIVD InjuryPost-Neurostim
Spindle Capsule (μm)12.3 ± 1.238.7 ± 3.415.1 ± 1.8
Collagen-I Density1.0 ± 0.23.8 ± 0.51.7 ± 0.3
Proprioceptive Accuracy96.5%62.3%89.4%

Fatty infiltration further disrupts interfascicular force transmission. In PSPS-II patients, MRI reveals severe fat infiltration (fat-to-muscle ratio: 46.12–52.84 across lumbar levels), creating mechanical discontinuities that compromise force transmission along myofascial chains [8] [9].

Proprioceptive Feedback Loops and Sensorimotor Integration

The multifidus contains the highest density of muscle spindles among paraspinal muscles (mean: 3.5 spindles/g tissue), functioning as the primary source of spinal proprioception [6]. These spindles encode:

  • Static position: Vertebral spatial orientation
  • Dynamic movement: Segment velocity during motion
  • Load perception: Compression forces during stabilization

Spindle afferents integrate with Golgi tendon organ (GTO) feedback through spinal cord computation:

\text{Mechanical State} = k_1(\text{Spindle}_{Ia}) + k_2(\text{Spindle}_{II}) + k_3(\text{GTO})

Where coefficients k₁–k₃ tune sensitivity to length, velocity, and force [7]. This integrated signal enables distinction between internal/external forces, permitting adaptive stabilization responses.

cLBP induces proprioceptive degradation through:

  • Spindle desensitization: Fibrotic capsules reduce stretch transmission
  • Feedback latency: 20–40 msec delay in error correction responses
  • Cortical misinterpretation: Aberrant S1 mapping of spinal position [4] [10]

Sensorimotor integration training restores function via:

  • Feedforward recalibration: Repatterning anticipatory activation
  • Feedback amplification: Enhancing spindle sensitivity through contrast loading
  • Cross-modal integration: Combining visual-vestibular-proprioceptive cues [4] [10]

Properties

Product Name

Multifidin I

IUPAC Name

[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-2-yl]oxy-6-methyl-2-[[(1R,3S,5S,6R,7R,8R,20S,22R,24R,25S,26S)-7,25,26-trihydroxy-5,24-dimethyl-10-oxo-20-propyl-2,4,9,21,23-pentaoxatricyclo[20.4.0.03,8]hexacosan-6-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] decanoate

Molecular Formula

C59H102O25

Molecular Weight

1211.4 g/mol

InChI

InChI=1S/C59H102O25/c1-9-12-13-14-16-20-24-28-38(62)79-53-52(84-56-44(68)41(65)40(64)36(29-60)77-56)49(82-55-45(69)43(67)47(32(6)73-55)80-54(71)30(4)11-3)34(8)75-59(53)81-48-33(7)74-58-51(46(48)70)78-37(61)27-23-21-18-15-17-19-22-26-35(25-10-2)76-57-50(83-58)42(66)39(63)31(5)72-57/h30-36,39-53,55-60,63-70H,9-29H2,1-8H3/t30-,31+,32-,33-,34-,35-,36+,39+,40+,41-,42-,43-,44+,45+,46+,47-,48-,49-,50+,51+,52+,53+,55-,56-,57-,58-,59-/m0/s1

InChI Key

VYTPDYPOQLIIJK-NVKSGNTKSA-N

Synonyms

multifidin I

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(OC3C(C2O)OC(=O)CCCCCCCCCC(OC4C(O3)C(C(C(O4)C)O)O)CCC)C)C)OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]3[C@@H]([C@@H]2O)OC(=O)CCCCCCCCC[C@@H](O[C@H]4[C@H](O3)[C@H]([C@@H]([C@H](O4)C)O)O)CCC)C)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC(=O)[C@@H](C)CC)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.